[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid
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Overview
Description
[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a phenyl group substituted with a pyrazole ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: [4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities .
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. They have been studied as potential inhibitors of enzymes and receptors involved in various diseases .
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials. It can be used as a precursor for the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of [4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . Additionally, the compound can interact with cellular pathways, influencing processes such as cell signaling and gene expression .
Comparison with Similar Compounds
[4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid]: This compound shares a similar pyrazole structure but differs in the substitution pattern on the phenyl ring.
[5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid]: Another related compound with a pyrazole ring and carboxylic acid functionality.
Uniqueness: [4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
90614-52-1 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8-6-11(15)14(13-8)10-4-2-9(3-5-10)7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
InChI Key |
LPVMTBGKPJLXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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